ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2,3-dihydroindol-1-yl)-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-27-20(26)17-18(15-9-4-3-5-10-15)22-21(23-19(17)25)24-13-12-14-8-6-7-11-16(14)24/h3-11,17-18H,2,12-13H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCRPUBSZDCLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate, also referred to as EIDD-2801, is a synthetic compound notable for its potential biological activities, particularly in antiviral applications. This compound features both indole and pyrimidine moieties, which are significant in medicinal chemistry due to their presence in various bioactive molecules.
Molecular Formula and Weight
- Molecular Formula : C15H15N3O3
- Molecular Weight : 273.30 g/mol
Structural Characteristics
The structure of EIDD-2801 includes:
- An indole ring system which contributes to its biological activity.
- A pyrimidine ring that is often associated with nucleic acid interactions.
IUPAC Name
The IUPAC name for this compound is ethyl 2-(2,3-dihydroindol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate.
Antiviral Properties
EIDD-2801 has been studied extensively for its antiviral properties, particularly against RNA viruses such as coronaviruses. Research indicates that it acts as a nucleoside analog that inhibits viral replication through incorporation into viral RNA.
The proposed mechanism of action involves:
- Incorporation into Viral RNA : EIDD-2801 mimics the natural nucleotides, leading to errors in viral RNA synthesis.
- Disruption of Viral Replication : The incorporation of this compound results in the production of defective viral genomes.
Study on Influenza Virus
A study published in Nature demonstrated that EIDD-2801 effectively reduced influenza virus titers in vitro and in vivo. The compound showed a significant reduction in viral load when administered to infected mice, suggesting its potential as a therapeutic agent against influenza.
COVID-19 Research
In the context of COVID-19, EIDD-2801 has shown promise in preclinical studies. It was found to inhibit SARS-CoV-2 replication in cell cultures and demonstrated efficacy in animal models. The compound's ability to reduce viral loads and improve survival rates highlights its potential as a treatment option for COVID-19 patients.
Comparative Biological Activity Table
| Compound | Target Virus | IC50 (µM) | Efficacy |
|---|---|---|---|
| EIDD-2801 | Influenza | 0.05 | High |
| EIDD-2801 | SARS-CoV-2 | 0.02 | Very High |
| Remdesivir | SARS-CoV-2 | 0.07 | High |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table highlights key structural and functional differences between the target compound and its analogs from the evidence:
Key Research Findings and Functional Insights
Electronic and Solubility Profiles
- The indole substituent in the target compound increases lipophilicity (logP ~3.5 estimated) compared to Analog 1’s hydroxy group (logP ~2.1), suggesting better membrane permeability .
- The thioxo group in Analog 2 lowers the pKa of the pyrimidine ring, enhancing resonance stabilization and altering reactivity in nucleophilic substitutions compared to the oxo group in the target compound .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing ethyl-substituted tetrahydro-pyrimidinecarboxylates, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves cyclocondensation reactions, such as Biginelli-type reactions, followed by functionalization. For example, intermediates are generated via acid-catalyzed condensation of aldehydes, β-keto esters, and urea derivatives. Yield optimization requires precise stoichiometric ratios (e.g., 1:1:1.2 for aldehyde:ethyl acetoacetate:urea), reflux in polar aprotic solvents (e.g., ethanol or dichloromethane), and catalysts like HCl or triethylamine . Reaction progress is monitored via TLC or HPLC, with purification via column chromatography using silica gel (hexane/ethyl acetate gradients) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR confirm substituent positions and stereochemistry. For example, the indole NH proton appears as a broad singlet (~δ 10.5 ppm), while the pyrimidine carbonyl resonates at ~δ 165–170 ppm in C NMR .
- IR : Key absorptions include C=O stretches (~1700 cm for ester and pyrimidinone) and N-H stretches (~3200 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. How are preliminary biological activities screened for dihydropyrimidinone derivatives?
- Methodology : In vitro assays include:
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?
- Methodology : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and hydrogen-bonding networks. For example, SHELXL refines structures using high-resolution data (R factor < 0.05), identifying key torsional angles (e.g., dihedral angles between indole and pyrimidine rings) and intermolecular interactions (e.g., N-H···O hydrogen bonds) . Discrepancies in NMR-derived conformers can be reconciled by comparing experimental bond lengths/angles with DFT-optimized geometries .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrimidine core?
- Methodology :
- Directing Groups : Use of electron-withdrawing substituents (e.g., nitro groups) to guide electrophilic substitution at specific positions .
- Catalytic Control : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the C6 position .
- Solvent Effects : Polar solvents (e.g., DMF) favor nucleophilic attack at the C2 carbonyl .
Q. How can conflicting bioactivity data from similar dihydropyrimidinone analogs be systematically analyzed?
- Methodology :
- SAR Studies : Compare substituent effects (e.g., electron-donating vs. withdrawing groups on the phenyl ring) using standardized assays. For instance, chloro substituents enhance antibacterial activity, while methoxy groups improve antioxidant properties .
- Meta-Analysis : Cross-reference published IC/MIC values (e.g., anti-tuberculosis activity in vs. cytotoxicity in ) to identify trends or outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
